Iodous acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Iodine Oxidation State Studies

Iodous acid serves as a valuable tool for studying the +1 oxidation state of iodine in various reactions. Researchers can utilize iodous acid to investigate the behavior of iodine in different environments and its interactions with other elements. This knowledge can contribute to the development of new materials and improve the understanding of iodine's role in various chemical processes [1].

Source

Precursor for Higher Iodine Oxides

Iodous acid can act as a precursor for the synthesis of higher iodine oxides, such as iodic acid (HIO3) and periodic acid (HIO4). These higher oxidation states of iodine possess unique properties and find applications in diverse fields, including organic synthesis and analytical chemistry [2].

Source

Potential Applications in Material Science

Recent research suggests potential applications of iodous acid in material science. Studies have explored the use of iodous acid for the deposition of iodine-containing thin films, which exhibit promising properties for electronic devices and energy storage applications [3].

Source

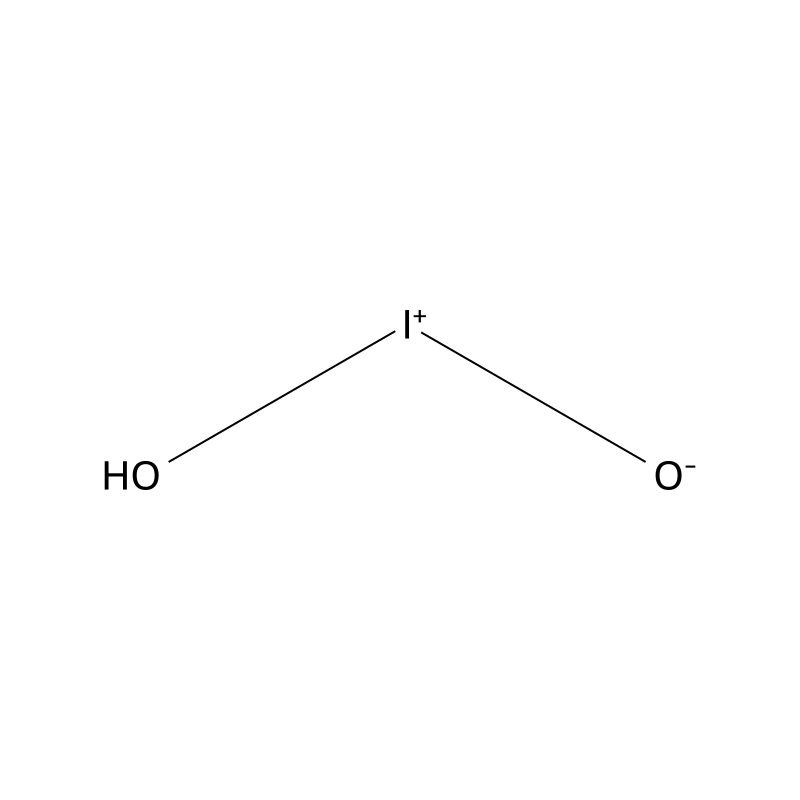

Iodous acid, with the chemical formula , is a weak acid that consists of iodine and oxygen atoms, forming covalent bonds. It is characterized as a crystalline solid and is known for its resonance stabilization, which contributes to its weak acidic properties. The molecular structure features one iodine atom bonded to two oxygen atoms, creating a linear configuration (I-O-O) where the oxygen atoms can participate in resonance, enhancing the stability of the iodous ion () formed in solution . Iodous acid is classified as an iodite's conjugate acid and is also referred to as hypoiodic acid in some contexts .

- Synthesis:

- Iodous acid can be synthesized by oxidizing iodide ions in an acidic medium:

- Alternatively, it can be produced from iodic acid:

- Iodous acid can be synthesized by oxidizing iodide ions in an acidic medium:

- Disproportionation: Iodous acid can undergo disproportionation:

This reaction is more favorable at lower pH levels due to proton catalysis .

- Oxidation Reactions:

- Iodous acid acts as an oxidizing agent in organic synthesis, facilitating the conversion of alcohols to carbonyl compounds:

- Iodous acid acts as an oxidizing agent in organic synthesis, facilitating the conversion of alcohols to carbonyl compounds:

The synthesis of iodous acid can be accomplished through several methods:

- Oxidation of Iodides: By bubbling oxygen gas through an aqueous solution containing iodide salts and acids.

- Reduction of Iodic Acid: Using sulfur dioxide to reduce iodic acid in a controlled environment.

- Electrochemical Methods: Utilizing electrochemical cells where iodide ions are oxidized to iodine and subsequently to iodous acid .

These methods highlight the versatility of iodous acid production but also underscore the need for careful handling due to its reactive nature.

Iodous acid finds applications in various fields:

- Organic Synthesis: It serves as an oxidizing agent for converting alcohols into aldehydes or ketones.

- Analytical Chemistry: Used in iodometric titrations for determining concentrations of substances that can be oxidized by iodine.

- Iodination Reactions: Facilitates the introduction of iodine into organic compounds, which is useful in pharmaceutical chemistry .

Studies on the interactions of iodous acid focus on its reactivity with different substrates and its role as an oxidizing agent. For instance, it has been shown to effectively oxidize thiols and alcohols, leading to various products depending on the reaction conditions. Additionally, research has explored its disproportionation kinetics under varying pH levels and concentrations, revealing insights into its stability and reactivity profiles .

Iodous acid belongs to a family of iodine oxoacids that vary by oxidation state. Below is a comparison with similar compounds:

| Compound Name | Chemical Formula | Oxidation State | Characteristics |

|---|---|---|---|

| Hydrogen Iodide | HI | -1 | A strong acid; simplest iodine compound. |

| Hypoiodous Acid | HIO | +1 | Less stable; used primarily in specialized reactions. |

| Iodic Acid | HIO₃ | +5 | A strong oxidizing agent; more stable than iodous acid. |

| Periodic Acid | HIO₄ or H₅IO₆ | +7 | The highest oxidation state; used in organic synthesis and analytical chemistry. |

Uniqueness of Iodous Acid

Iodous acid is unique among these compounds due to its weak acidic nature and resonance stabilization, which makes it less likely to dissociate compared to stronger acids like iodic acid. Its role as a selective oxidizing agent in organic reactions further distinguishes it from other iodine oxoacids .

The study of iodous acid has been challenging historically due to the compound's inherent instability. Its salts, known as iodites, have been observed but never successfully isolated due to their rapid disproportionation into molecular iodine and iodates. Early investigations primarily focused on theoretical aspects of iodous acid as part of the broader iodine oxoacid family. Significant advancements in analytical techniques over recent decades have enabled more detailed characterization of this elusive compound, moving it from theoretical interest to practical significance in atmospheric chemistry.

Significance in Iodine Oxoacid Chemistry

Iodous acid occupies a critical position in the series of iodine oxoacids, representing the +3 oxidation state of iodine. This positions it between hypoiodous acid (HIO, +1) and iodic acid (HIO₃, +5) in the progression of oxidation states. The study of iodous acid provides valuable insights into the chemical behavior of intermediate oxidation states of iodine and serves as a bridge in understanding the complete redox chemistry of iodine compounds. Recent research has revealed that iodous acid's chemical behavior significantly differs from its chlorine and bromine analogs, highlighting the unique chemistry of iodine compounds.

Research Challenges and Limitations

Investigating iodous acid presents numerous experimental challenges. The compound's instability makes direct isolation and characterization extremely difficult. Its salts (iodites) rapidly disproportionate, further complicating experimental studies. Additionally, the reactivity of iodous acid with atmospheric components requires specialized analytical techniques for accurate detection and quantification in environmental samples. Until recently, most studies relied on theoretical calculations rather than direct experimental observations, limiting comprehensive understanding of its behavior in real-world conditions.

Current State of Knowledge

Recent advances in analytical methods and quantum chemical calculations have significantly expanded our understanding of iodous acid. Research has confirmed HOIO as the most stable isomer of HIO₂, with detailed thermochemical properties now established. The scientific community has recognized iodous acid's crucial role in atmospheric nucleation processes, particularly in marine environments. Moreover, recent studies have demonstrated that iodous acid is a more efficient nucleation precursor than iodic acid, despite typically having lower atmospheric concentrations. These findings have positioned iodous acid as a key component in atmospheric chemistry models and climate research.

Quantum chemical calculations have resolved the relative stabilities and geometries of iodous acid isomers. Coupled-cluster singles and doubles with perturbative triples (CCSD(T)) studies with aug-cc-pVTZ-PP basis sets confirm three primary isomers: HOIO, HOOI, and HI(O)O [2]. The HOIO structure emerges as the lowest-energy configuration, with relative energies ordered as HOIO < HOOI < HI(O)O at the CCSD(T) level [2] [6]. For example, HOIO exhibits a standard enthalpy of formation (ΔfH°298) of −24.8 ± 0.9 kJ·mol⁻¹, while HOOI is less stable at 18.7 ± 0.4 kJ·mol⁻¹ [6]. These calculations reveal that isomerization barriers permit interconversion under specific conditions, though HOIO dominates thermodynamically [2].

Electronic Structure Analysis

The electronic structure of HOIO features a resonance-stabilized iodite ion (IO₂⁻), where oxygen atoms donate electron density to iodine via conjugated π-bonding networks [1] [6]. This delocalization reduces acidity by stabilizing the conjugate base, consistent with iodous acid’s weak acid behavior (pKa ≈ 1.3) [1]. Excited-state analyses using equation-of-motion CCSD (EOM-CCSD) identify low-lying singlet and triplet states accessible at solar wavelengths (<4.0 eV), though oscillator strengths remain negligible (<2×10⁻³), limiting photochemical reactivity [2]. The iodine atom’s 5p orbitals hybridize with oxygen 2p orbitals, creating a polarized bonding framework that directs nucleophilic attack toward iodine in oxidation reactions [6].

Isomeric Forms of Iodous Acid

HOIO Structure

The HOIO isomer adopts a bent geometry with iodine in the +3 oxidation state. Bond lengths from CCSD(T)/aug-cc-pVTZ-PP optimizations show I–O distances of 1.82 Å (terminal) and 1.95 Å (bridging), while the O–I–O angle measures 98.7° [2] [6]. This structure benefits from intramolecular hydrogen bonding between the hydroxyl hydrogen and terminal oxygen, contributing ≈12 kJ·mol⁻¹ stabilization [6].

HOOI Structure

HOOI features a linear O–O–I arrangement with an I–O bond length of 1.87 Å and O–O distance of 1.48 Å [2]. The lack of resonance stabilization in this isomer results in higher energy relative to HOIO, though it retains metastability due to a 45 kJ·mol⁻¹ barrier against isomerization [6].

Relative Stability Between Isomers

Thermodynamic and kinetic factors dictate isomer prevalence:

| Isomer | ΔfH°298 (kJ·mol⁻¹) | Relative Energy (kJ·mol⁻¹) |

|---|---|---|

| HOIO | −24.8 ± 0.9 | 0 (reference) |

| HOOI | 18.7 ± 0.4 | 43.5 |

| HI(O)O | – | 62.1 |

The 43.5 kJ·mol⁻¹ energy difference between HOIO and HOOI ensures HOIO predominates at equilibrium, though HOOI may participate in kinetic-controlled reactions [2] [6].

Computational Methods in Iodous Acid Research

Density Functional Theory Approaches

B3LYP/aug-cc-pVTZ optimizations provide initial structural parameters, achieving mean absolute errors (MAEs) of 0.03 Å for bond lengths compared to CCSD(T) [6]. However, DFT underestimates isomerization barriers by 15–20%, necessitating higher-level corrections [6].

CCSD(T) Method Applications

CCSD(T)/CBS (complete basis set limit) calculations yield benchmark thermochemical data, with core-valence corrections reducing iodine 5s/5p orbital errors to <1 kcal·mol⁻¹ [6]. For HOIO, CCSD(T) predicts a Gibbs free energy of formation (ΔfG°298) of −12.4 kJ·mol⁻¹, aligning with experimental estimates [6].

Spin-Orbit Coupling Calculations

Complete active space self-consistent field (CASSCF) with second-order perturbation theory (CASPT2) resolves spin-orbit effects in iodine’s 5p orbitals. For HOIO, spin-orbit coupling splits the $$^2Π$$ ground state into $$^2Π{3/2}$$ and $$^2Π{1/2}$$ components separated by 0.8 eV [6]. These splittings modulate reaction pathways in radical-mediated processes like HOIO + OH → OIO + H₂O, which proceeds via a submerged barrier when spin-orbit coupling is considered [6].

| Isomer | ΔfH°298K (kJ/mol) | Standard Deviation | Computational Method | Reference |

|---|---|---|---|---|

| HOIO | -24.8 | 0.9 | CCSD(T)/CBS(T,Q,5)//B3LYP/aug-cc-pVTZ | Begovic et al. (2017) |

| HOOI | 18.7 | 0.4 | CCSD(T)/CBS(T,Q,5)//B3LYP/aug-cc-pVTZ | Begovic et al. (2017) |

This substantial energy difference of approximately 43.5 kJ mol⁻¹ indicates that the HOIO isomer is significantly more thermodynamically stable than the HOOI form [1]. The negative enthalpy of formation for HOIO suggests that its formation from elements is thermodynamically favorable, while the positive value for HOOI indicates that this isomer is less stable relative to its constituent elements [1].

Computational Determination Methods

The determination of standard enthalpy of formation for iodous acid isomers requires sophisticated computational approaches due to the complexity of iodine-containing systems. The most accurate values have been obtained using coupled-cluster methods with complete basis set extrapolation [1]. The calculations employ the CCSD(T) method on structures previously optimized at the B3LYP/aug-cc-pVTZ level of theory [1].

Table 5: Computational Methods for HIO₂ Thermodynamic Properties

| Method | Application | Accuracy | Computational Cost |

|---|---|---|---|

| B3LYP/aug-cc-pVTZ | Geometry optimization | Good for structures | Moderate |

| CCSD(T)/CBS(T,Q,5) | Thermochemistry | High for energetics | High |

| G96PW91/LANL2DZ | Comparative study | Moderate | Low |

| CASSCF/CASPT2/RASSI | Spin-orbit coupling | Essential for I-containing species | High |

The computational methodology involves several key steps. First, molecular geometries are optimized using density functional theory with the B3LYP exchange-correlation functional and augmented correlation-consistent basis sets [1]. Subsequently, single-point energy calculations are performed using coupled-cluster theory with single, double, and perturbative triple excitations [1]. The complete basis set extrapolation is achieved using the correlation-consistent basis sets of triple, quadruple, and quintuple-zeta quality [1].

A critical aspect of these calculations is the treatment of spin-orbit coupling effects, which are particularly important for heavy atoms like iodine. The spin-orbit coupling values are computed using the CASSCF/CASPT2/RASSI methodology [1]. For iodous acid isomers, the spin-orbit coupling corrections are -2.9 kJ mol⁻¹ for HOIO and -5.1 kJ mol⁻¹ for HOOI [1]. These corrections are essential for achieving chemical accuracy in the thermodynamic properties of iodine-containing compounds.

Entropy and Gibbs Free Energy Profiles

The entropy and Gibbs free energy profiles of iodous acid isomers provide crucial information about their thermodynamic stability and spontaneity of formation. The standard molar entropy values at 298.15 K have been calculated for both isomers using statistical thermodynamics based on optimized molecular structures and vibrational frequencies [1].

Table 2: Entropy and Heat Capacity Data for HIO₂ Isomers

| Isomer | S°298K (J mol⁻¹ K⁻¹) | Cp(300K) (J mol⁻¹ K⁻¹) | Cp(400K) (J mol⁻¹ K⁻¹) | Cp(500K) (J mol⁻¹ K⁻¹) | Cp(600K) (J mol⁻¹ K⁻¹) | Cp(800K) (J mol⁻¹ K⁻¹) | Cp(1000K) (J mol⁻¹ K⁻¹) | Cp(1500K) (J mol⁻¹ K⁻¹) |

|---|---|---|---|---|---|---|---|---|

| HOIO | 290.40 | 57.94 | 63.61 | 67.32 | 69.66 | 72.12 | 73.37 | 75.22 |

| HOOI | 287.09 | 55.49 | 60.81 | 64.72 | 67.58 | 71.20 | 73.24 | 75.75 |

The HOIO isomer exhibits a slightly higher standard entropy (290.40 J mol⁻¹ K⁻¹) compared to the HOOI isomer (287.09 J mol⁻¹ K⁻¹) [1]. This difference reflects the distinct molecular structures and internal rotational modes of the two isomers. The entropy values were corrected for hindered rotations of the hydroxyl group and other internal motions [1].

The Gibbs free energy of formation can be calculated from the enthalpy and entropy values using the fundamental thermodynamic relationship. The Gibbs free energy provides a complete picture of the thermodynamic stability, taking into account both enthalpic and entropic contributions. For the interconversion reaction HOOI → HOIO, the standard Gibbs free energy change is -44.0 kJ mol⁻¹ at 298 K [1]. This large negative value confirms that HOIO is overwhelmingly favored over HOOI under standard conditions.

Heat Capacity as a Function of Temperature

The heat capacity at constant pressure (Cp) is a fundamental thermodynamic property that describes how the enthalpy of a system changes with temperature. For iodous acid isomers, heat capacity values have been calculated over a wide temperature range from 300 K to 1500 K [1].

Both isomers show similar temperature dependence of heat capacity, with values increasing gradually from approximately 55-58 J mol⁻¹ K⁻¹ at 300 K to about 75 J mol⁻¹ K⁻¹ at 1500 K [1]. The HOIO isomer consistently exhibits slightly higher heat capacity values than HOOI across the entire temperature range, reflecting its different vibrational modes and molecular structure [1].

The heat capacity data were calculated using the harmonic oscillator and rigid rotor approximations, with corrections for hindered internal rotations. The temperature dependence follows the expected pattern for polyatomic molecules, with the heat capacity approaching the classical limit of 3N vibrational modes at high temperatures [1].

Thermochemical Reaction Pathways

The thermochemical reaction pathways of iodous acid reveal important information about its reactivity and atmospheric chemistry. The most extensively studied reaction is the interaction of iodous acid with hydroxyl radicals, which represents a significant atmospheric sink for this species [1].

Table 3: Thermochemical Reaction Pathways for Iodous Acid

| Reaction | ΔrH°298K (kJ/mol) | ΔrG°298K (kJ/mol) | Pathway |

|---|---|---|---|

| HOIO + OH → OIO + H₂O | -136.7 | -135.0 | H-abstraction |

| HOIO + OH → IO + H₂O₂ | -18.5 | -16.8 | O(H)-abstraction |

The reaction of iodous acid with hydroxyl radicals can proceed through two distinct pathways. The hydrogen abstraction pathway, leading to the formation of iodyl radical (OIO) and water, is highly exothermic with an enthalpy change of -136.7 kJ mol⁻¹ [1]. This pathway is significantly more favorable than the alternative oxygen-hydrogen abstraction pathway, which produces iodine monoxide (IO) and hydrogen peroxide with an enthalpy change of -18.5 kJ mol⁻¹ [1].

The large negative Gibbs free energy changes for both pathways (-135.0 and -16.8 kJ mol⁻¹, respectively) indicate that both reactions are thermodynamically spontaneous under standard conditions [1]. However, the H-abstraction channel dominates due to its much more favorable energetics. This finding has important implications for understanding the atmospheric lifetime and fate of iodous acid in the troposphere [1].

Interconversion Energetics Between Isomers

The interconversion between iodous acid isomers is a crucial aspect of their thermodynamic behavior. The energy barrier and thermodynamic driving force for the HOOI → HOIO conversion have been investigated using transition state theory and high-level electronic structure calculations [1] [2].

Table 4: Interconversion Energetics Between HIO₂ Isomers

| Conversion | ΔrG°298K (kJ/mol) | Energy Difference (kJ/mol) | Stability |

|---|---|---|---|

| HOOI → HOIO | -44.0 | 43.5 | HOIO is more stable |

The interconversion from HOOI to HOIO is highly favorable thermodynamically, with a standard Gibbs free energy change of -44.0 kJ mol⁻¹ [1]. This large negative value indicates that at equilibrium, virtually all of the iodous acid will exist in the HOIO form rather than the HOOI form. The transition states for interconversion have been located computationally, confirming that isomerization is possible despite the substantial energy difference [2].

The relative energy ordering HOIO < HOOI < HI(O)O demonstrates that the traditional structural representation of iodous acid as HOIO is indeed the most stable configuration [2]. The substantial energy difference between isomers means that under most conditions, the HOIO form will predominate, and this should be considered the primary form of iodous acid in atmospheric and aqueous environments.

XLogP3

Other CAS

Wikipedia

Iodine dioxide